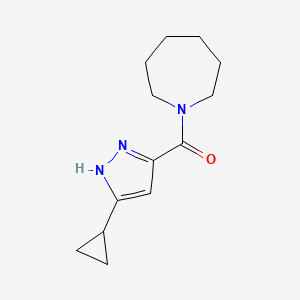
azepan-1-yl-(5-cyclopropyl-1H-pyrazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azepan-1-yl-(5-cyclopropyl-1H-pyrazol-3-yl)methanone, also known as CP-945,598, is a selective antagonist of the cannabinoid receptor CB1. It was first synthesized in 2002 by Pfizer, Inc. as a potential treatment for obesity and other metabolic disorders. Since then, CP-945,598 has been the subject of numerous scientific studies, exploring its synthesis, mechanism of action, and potential therapeutic applications.
Mecanismo De Acción
Azepan-1-yl-(5-cyclopropyl-1H-pyrazol-3-yl)methanone is a selective antagonist of the cannabinoid receptor CB1. It works by blocking the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, to the CB1 receptor. This results in a decrease in the activity of the endocannabinoid system, which plays a role in a variety of physiological processes, including appetite, pain perception, and inflammation.
Biochemical and Physiological Effects
Studies have shown that azepan-1-yl-(5-cyclopropyl-1H-pyrazol-3-yl)methanone can reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to reduce food intake and body weight in animal models of obesity. In addition, it has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of azepan-1-yl-(5-cyclopropyl-1H-pyrazol-3-yl)methanone is its selectivity for the CB1 receptor. This allows for the study of the specific effects of CB1 receptor blockade, without interfering with other cannabinoid receptors or systems. However, one limitation of azepan-1-yl-(5-cyclopropyl-1H-pyrazol-3-yl)methanone is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on azepan-1-yl-(5-cyclopropyl-1H-pyrazol-3-yl)methanone. One area of interest is its potential as a treatment for addiction, particularly in the context of opioid addiction. Another area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the long-term effects of CB1 receptor blockade, particularly in relation to appetite and weight regulation.
Métodos De Síntesis
Azepan-1-yl-(5-cyclopropyl-1H-pyrazol-3-yl)methanone is synthesized through a multi-step process involving the reaction of 5-cyclopropyl-1H-pyrazole-3-carboxylic acid with 1-azepan-1-ylpropan-2-one. The resulting intermediate is then treated with trifluoroacetic anhydride to yield the final product.
Aplicaciones Científicas De Investigación
Azepan-1-yl-(5-cyclopropyl-1H-pyrazol-3-yl)methanone has been extensively studied for its potential therapeutic applications in a variety of diseases and conditions. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. It has also been studied as a potential treatment for obesity, metabolic disorders, and addiction.
Propiedades
IUPAC Name |
azepan-1-yl-(5-cyclopropyl-1H-pyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-13(16-7-3-1-2-4-8-16)12-9-11(14-15-12)10-5-6-10/h9-10H,1-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITIOPWWVGDYHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NNC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
azepan-1-yl-(5-cyclopropyl-1H-pyrazol-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Butan-2-ylsulfamoyl(methyl)amino]cyclohexane](/img/structure/B7517430.png)
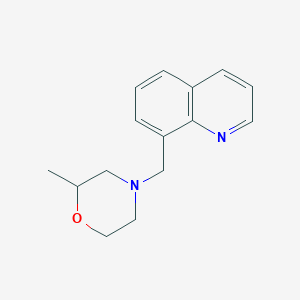

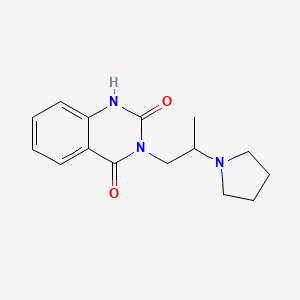
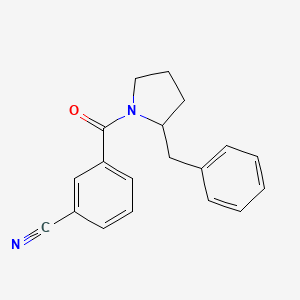
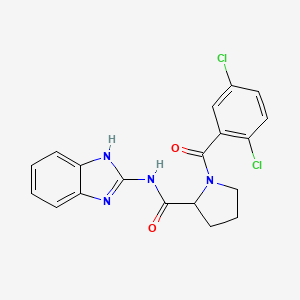
![2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(1-methylsulfonylpiperidin-4-yl)acetamide](/img/structure/B7517485.png)
![N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide](/img/structure/B7517498.png)


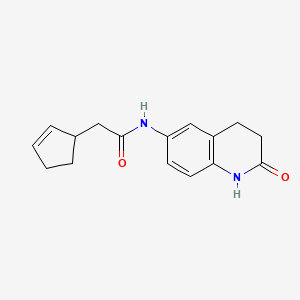
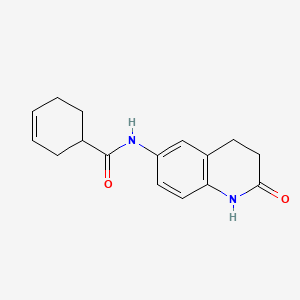
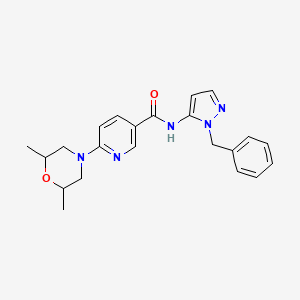
![[1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone](/img/structure/B7517532.png)